RTI-112 is classified under the category of tropane derivatives. Tropanes are bicyclic compounds that include a nitrogen atom in one of the rings, commonly found in various alkaloids. The compound's synthesis and characterization have been documented in scientific literature, particularly focusing on its interaction with neurotransmitter transporters.
The synthesis of RTI-112 involves several key steps that typically include:
The detailed synthetic routes are often optimized based on yield and purity criteria, ensuring that the final product meets the required specifications for biological testing .
RTI-112 features a complex molecular structure characterized by:
The three-dimensional conformation of RTI-112 plays a significant role in its interaction with biological targets, particularly in fitting into the binding sites of transporters .
RTI-112 undergoes specific chemical reactions that are significant for its pharmacological activity:
These reactions are critical for understanding how RTI-112 functions at a molecular level and its potential interactions within biological systems .
The mechanism of action of RTI-112 primarily revolves around its ability to inhibit the dopamine transporter. By binding to this transporter, RTI-112 prevents the reuptake of dopamine from the synaptic cleft back into presynaptic neurons, thereby increasing dopamine availability in the brain. This mechanism is similar to that of other known stimulants and has implications for conditions like attention deficit hyperactivity disorder and substance use disorders.
Research indicates that the structural modifications made to RTI-112 enhance its selectivity and potency compared to other compounds in its class .
RTI-112 exhibits several notable physical and chemical properties:
These properties are essential for determining how RTI-112 can be formulated into therapeutic agents .
RTI-112 has several applications within scientific research:
RTI-112 (methyl (1R,2S,3S,5S)-3-(4-chloro-3-methylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate) is a synthetic stimulant within the phenyltropane class, initially developed as part of efforts to create cocaine analogs with modified abuse liability and pharmacological profiles. Its molecular formula is C17H22ClNO2, with a molar mass of 307.82 g/mol [1] [6]. The compound features four defined stereocenters and an absolute configuration identical to (-)-cocaine, contributing to its specific interactions with biological targets [3] [6]. Unlike many tropane derivatives, RTI-112 displays a balanced affinity across all three monoamine transporters, positioning it as a key tool for studying addiction mechanisms.
RTI-112 belongs to the 3-phenyltropane subclass, characterized by a tropane alkaloid backbone modified with aromatic substitutions at the 3-position. Key structural features include:
Table 1: Structural and Chemical Data for RTI-112
| Property | Value | |
|---|---|---|
| Molecular Formula | C17H22ClNO2 | |
| Molar Mass | 307.82 g/mol | |
| Stereocenters | 4 (all defined) | |
| Key Substituents | 4-chloro-3-methylphenyl at C3β; methyl ester at C2β | |
| CAS Number | 143982-09-6 / 150653-92-2 (HCl salt) | |
| SMILES Notation | COC(=O)[C@@H]1[C@H]2CCC@@HN2C | [6] [10] |
The 3',4'-disubstituted phenyl ring (chloro and methyl groups) optimizes hydrophobic interactions within transporter binding pockets, enabling subnanomolar affinity [8].
Phenyltropanes emerged in the 1980s–1990s through systematic efforts to dissociate cocaine’s stimulant effects from its abuse liability. Key milestones include:
Table 2: Evolution of Key Phenyltropane Analogs
| Compound | R Group | Primary Selectivity | Research Focus | |
|---|---|---|---|---|
| Cocaine | - | SNDRI (nonselective) | Baseline comparator | |
| RTI-31 | 4'-Cl | DAT selective | Radioligand development | |
| RTI-113 | 4'-Cl (phenyl ester) | DAT selective | Agonist therapy candidate | |
| RTI-336 | 4'-Cl (isoxazole) | DAT selective | Cocaine addiction treatment | |
| RTI-112 | 3'-CH₃-4'-Cl | Nonselective (SNDRI) | Reducing cocaine self-administration | [2] [3] [9] |
RTI-112 acts as a high-affinity triple monoamine reuptake inhibitor (SNDRI), binding dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET) with near-equipotent subnanomolar affinities:
NET: Ki = 0.8–37 nM [1] [8] [3].This contrasts sharply with DAT-selective analogs like RTI-113 (SERT Ki = 229 nM) [5].
In Vivo Occupancy and Behavioral Effects:
Slow onset (30–60 min) and long duration (10 hours) of action differentiate it from fast-onset analogs like RTI-150 [1] [3].
Mechanistic Implications:
Table 3: Pharmacodynamic Comparison of RTI-112 with Reference Compounds
| Parameter | RTI-112 | Cocaine | RTI-113 (DAT-Selective) | |
|---|---|---|---|---|
| DAT Affinity (nM) | 0.12–1.1 | 311±5 | 3.0 | |
| SERT Affinity (nM) | 0.14–1.4 | 1960±61 | 229 | |
| NET Affinity (nM) | 0.8–37 | 920±70 | 31 | |
| DAT Occupancy at ED50 | Undetectable | >60% (for reinforcement) | >70% | |
| SERT Occupancy at ED50 | 84% | Variable | Low | |
| Reduces Cocaine SA | Yes (serotonergic) | N/A | Yes (dopaminergic) | [1] [3] [5] |
CAS No.: 4687-94-9
CAS No.: 3002-52-6
CAS No.: